sodium9-amino-9H-fluorene-9-carboxylate
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Overview
Description
Sodium 9-amino-9H-fluorene-9-carboxylate is an organic compound with the molecular formula C14H10NNaO2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an amino group and a carboxylate group attached to the fluorene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 9-amino-9H-fluorene-9-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which is commercially available.
Nitration: Fluorene is nitrated to form 9-nitrofluorene.
Reduction: The nitro group is reduced to an amino group, resulting in 9-amino-9H-fluorene.
Carboxylation: The amino-fluorene is then carboxylated to form 9-amino-9H-fluorene-9-carboxylic acid.
Neutralization: Finally, the carboxylic acid is neutralized with sodium hydroxide to yield sodium 9-amino-9H-fluorene-9-carboxylate.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 9-amino-9H-fluorene-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorene derivatives.
Scientific Research Applications
Sodium 9-amino-9H-fluorene-9-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 9-amino-9H-fluorene-9-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
9H-Fluorene-9-carboxylic acid: Similar structure but lacks the amino group.
9-Amino-9H-fluorene: Similar structure but lacks the carboxylate group.
Sodium 9H-fluorene-9-carboxylate: Similar structure but lacks the amino group.
Uniqueness: Sodium 9-amino-9H-fluorene-9-carboxylate is unique due to the presence of both an amino group and a carboxylate group on the fluorene core. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Biological Activity
Sodium 9-amino-9H-fluorene-9-carboxylate is a compound of interest in biological research due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
CAS No. | 2742657-22-1 |
Molecular Formula | C14H10NNaO2 |
Molecular Weight | 247.2 g/mol |
Purity | ≥95% |
Origin of Product | United States |
Synthesis
The synthesis of sodium 9-amino-9H-fluorene-9-carboxylate typically involves the reaction of 9H-fluorene-9-carboxylic acid with an amine source under basic conditions, often using sodium hydroxide as a base. This method can be scaled for industrial production, utilizing larger reactors and purification techniques to ensure high yield and purity.
The biological activity of sodium 9-amino-9H-fluorene-9-carboxylate is primarily attributed to its interactions with biological macromolecules such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorene backbone provides structural stability. These interactions can modulate enzyme activity and influence various biological pathways.
Biological Applications
- Enzyme Activity Studies : The compound serves as a probe to investigate enzyme kinetics and mechanisms.
- Protein-Ligand Interactions : It aids in studying binding affinities and interaction dynamics between proteins and small molecules.
- Pharmacological Potential : Its derivatives may exhibit significant pharmacological activities, making it a candidate for drug development.
Case Studies
Recent studies have highlighted the compound's potential in various applications:
- Antibacterial Activity : Research indicates that derivatives of sodium 9-amino-9H-fluorene-9-carboxylate exhibit antibacterial properties against specific pathogens, suggesting a role in developing new antibiotics .
- Cardiovascular Effects : A study explored the cardiovascular effects of fluorene derivatives, noting improvements in heart function metrics when tested in vitro .
Comparison with Similar Compounds
Sodium 9-amino-9H-fluorene-9-carboxylate is unique due to its dual functionality (amino and carboxylate groups), allowing it to engage in a wider range of chemical reactions compared to similar compounds such as:
Compound | Description |
---|---|
9H-Fluorene-9-Carboxylic Acid | Parent compound without amino group |
9-Amino-9H-Fluorene | Lacks carboxylate group |
Sodium 9H-Fluorene-9-Carboxylate | Lacks amino group |
Properties
Molecular Formula |
C14H10NNaO2 |
---|---|
Molecular Weight |
247.22 g/mol |
IUPAC Name |
sodium;9-aminofluorene-9-carboxylate |
InChI |
InChI=1S/C14H11NO2.Na/c15-14(13(16)17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14;/h1-8H,15H2,(H,16,17);/q;+1/p-1 |
InChI Key |
JHWYYESNBWDVGD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
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